molecular formula C23H19FN2O3S2 B6481301 3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 895470-62-9

3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B6481301
CAS No.: 895470-62-9
M. Wt: 454.5 g/mol
InChI Key: RMUXNOFOOBHYHT-UHFFFAOYSA-N
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Description

Structure and Key Features This compound features a 4-fluorobenzenesulfonyl group connected via a propanamide linker to a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl moiety (Figure 1). The sulfonyl group acts as a strong electron-withdrawing substituent, influencing reactivity and binding interactions.

Molecular Formula: C23H19FN2O3S2
Molecular Weight: ~454.54 g/mol (calculated by replacing a hydrogen with fluorine in the benzenesulfonyl analog, C23H20N2O3S2, MW 436.54 g/mol ).

Potential Applications The compound is studied for its biological activities, particularly in medicinal chemistry, where fluorinated sulfonyl groups are associated with enhanced metabolic stability and target affinity.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c1-15-2-11-20-21(14-15)30-23(26-20)16-3-7-18(8-4-16)25-22(27)12-13-31(28,29)19-9-5-17(24)6-10-19/h2-11,14H,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUXNOFOOBHYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound contains abenzothiazole moiety, which is known to interact with various biological targets, including enzymes and receptors

Mode of Action

The exact mode of action of F2536-1157 is currently unknown due to the lack of specific information. It’s worth noting that compounds containing abenzothiazole moiety have been shown to exhibit various biological activities, including anti-inflammatory, antifungal, and anticancer effects. The specific interactions between F2536-1157 and its targets, as well as the resulting changes, would require further investigation.

Result of Action

Benzothiazole derivatives have been associated with a range of biological effects, including anti-inflammatory and anticancer activities. The specific effects of F2536-1157 would depend on its mode of action and the biochemical pathways it affects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs with modifications in:

Sulfonyl substituents (e.g., chloro, nitro, methoxy).

Benzothiazole substituents (e.g., methyl, chloro, nitro).

Linker groups (e.g., sulfanyl vs. sulfonyl).

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Sulfonyl/Benzothiazole) Molecular Weight (g/mol) Notable Features
Target Compound C23H19FN2O3S2 4-Fluoro / 6-Methyl 454.54 Enhanced lipophilicity and electronic effects due to fluorine and methyl groups .
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide C22H16ClFN2O3S2 4-Fluoro / 4-Chloro 481.96 Chloro group increases electron withdrawal but reduces metabolic stability .
3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide C23H20N2O3S2 Benzenesulfonyl / 6-Methyl 436.54 Absence of fluorine reduces electronegativity and binding affinity .
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide C24H21N2OS2 Phenylthio / 6-Methyl 433.57 Sulfanyl group offers reduced oxidation stability compared to sulfonyl .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target Compound: Estimated LogP ~3.8 (methyl and fluorine increase hydrophobicity).
    • Chloro Analog: LogP ~4.1 (chloro enhances lipophilicity but may reduce solubility).
  • Synthetic Complexity: The target compound requires precise sulfonylation with 4-fluorobenzenesulfonyl chloride, which is more reactive than non-fluorinated analogs .

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